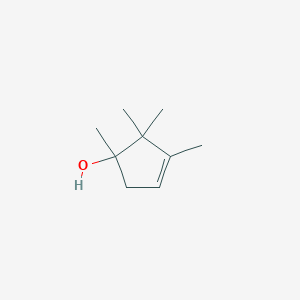

1,2,2,3-Tetramethylcyclopent-3-enol

Description

Significance within Terpenoid and Cyclopentenoid Chemistry

While direct and extensive research detailing the role of 1,2,2,3-tetramethylcyclopent-3-enol as a key building block in terpenoid and cyclopentenoid synthesis is not widely documented in publicly available literature, its structure is emblematic of the challenges and opportunities within this domain. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units, and many possess cyclopentane (B165970) or cyclopentene (B43876) rings within their complex structures.

The cyclopentenoid family of natural products, which includes prostaglandins (B1171923) and certain antibiotics, often features highly functionalized five-membered rings. The synthesis of these molecules frequently requires the stereocontrolled construction of substituted cyclopentene intermediates. A compound like this compound, with its defined substitution pattern, could theoretically serve as a synthon in the construction of more complex terpenoid or cyclopentenoid skeletons. The steric hindrance provided by the four methyl groups would be a significant factor in directing the stereochemical outcome of subsequent reactions. acs.org

Furthermore, this compound has been identified as a component of the essential oils of certain plants, such as Arnica montana. acs.org The natural occurrence of such substituted cyclopentenols suggests their involvement in biosynthetic pathways and their potential for biological activity, including antimicrobial and anticancer properties. acs.org

Historical Context of Advanced Cyclopentene Synthesis Approaches

The synthesis of five-membered rings has been a long-standing challenge in organic chemistry. While the synthesis of six-membered rings is often facilitated by the highly reliable Diels-Alder reaction, analogous [3+2] cycloadditions for cyclopentenes have historically been less general. The first preparation of the parent compound, cyclopentene, was reported in 1893.

Over the decades, a multitude of methods for constructing cyclopentene rings have been developed. Early methods often relied on intramolecular cyclizations of linear precursors. The evolution of organometallic chemistry brought forth powerful catalytic methods, such as the Pauson-Khand reaction, which allows for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. Another significant advancement was the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones.

More contemporary approaches focus on achieving high levels of stereocontrol. The development of chiral catalysts and reagents has enabled the enantioselective synthesis of complex cyclopentenoid structures. organic-chemistry.org Ring-closing metathesis has also emerged as a powerful tool for the formation of cyclopentene rings from appropriate diene precursors. The synthesis of sterically hindered cyclopentenes, such as this compound, would necessitate careful consideration of the synthetic route to manage the steric crowding and achieve the desired regioselectivity and stereoselectivity. acs.org

Structural Features and Stereochemical Considerations in Research

The structure of this compound presents several points of interest for stereochemical analysis. The molecule contains two stereogenic centers at the C1 and C3 positions, where the hydroxyl and one of the methyl groups are attached, respectively. This gives rise to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

Structure

2D Structure

3D Structure

Properties

CAS No. |

74055-14-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1,2,2,3-tetramethylcyclopent-3-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3 |

InChI Key |

ODKUFQPJLRUDGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1(C)C)(C)O |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity Studies of 1,2,2,3 Tetramethylcyclopent 3 Enol

Nucleophilic Substitution Pathways Involving the Hydroxyl Group, Particularly Under Acidic Conditions

The hydroxyl (-OH) group of 1,2,2,3-tetramethylcyclopent-3-enol can participate in nucleophilic substitution reactions. These reactions are significantly enhanced under acidic conditions. The underlying mechanism involves the protonation of the hydroxyl group by an acid, which converts it into a much better leaving group, water (H₂O). smolecule.com

Mechanism Steps:

Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acidic medium to form a protonated alcohol (-OH₂⁺).

Formation of Carbocation: The carbon-oxygen bond cleaves, and the water molecule departs, resulting in the formation of a tertiary carbocation at the C-1 position.

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the electrophilic carbocation, forming a new bond and yielding the final substitution product.

Electrophilic Addition Reactions Across the Cyclopentene (B43876) Double Bond Leading to Various Adducts

The presence of a carbon-carbon double bond in the cyclopentene ring makes this compound susceptible to electrophilic addition reactions. smolecule.com In these reactions, an electrophile (a species that accepts an electron pair) is attracted to the electron-rich π-system of the double bond.

The reaction proceeds in a stepwise manner:

Electrophilic Attack: The π electrons of the double bond attack the electrophile, forming a new sigma bond and generating a carbocation intermediate on the more substituted carbon atom (following Markovnikov's principle where applicable).

Nucleophilic Attack: A nucleophile then attacks the carbocation, leading to the formation of the final addition product, known as an adduct.

The regiochemistry and stereochemistry of the addition are heavily influenced by the steric environment created by the methyl groups, which can direct the incoming electrophile and nucleophile to the less hindered face of the ring.

Dehydration Processes and Formation of More Stable Unsaturated Compounds

Like many alcohols, this compound can undergo dehydration to eliminate a molecule of water and form alkenes. smolecule.com This process can be catalyzed by either acid or, in specific cases, a base. openstax.orglibretexts.org The reaction typically requires heat. openstax.org

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming a carbocation. A proton is then eliminated from an adjacent carbon atom to form a double bond. This process often follows an E1 mechanism. libretexts.org

Base-Catalyzed Dehydration: While less common for simple alcohols, β-hydroxy carbonyl compounds dehydrate easily in the presence of a base via an E1cB mechanism. openstax.org

Solvolytic Behavior and Steric Hindrance Effects on Reactivity

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The solvolytic behavior of this compound is unique due to the significant steric hindrance provided by the four methyl groups. smolecule.com This high degree of steric crowding shields the electrophilic carbon center, hindering the approach of solvent molecules.

Consequently, the rate of solvolysis for this compound is generally slower compared to less substituted, analogous cyclopentenols. smolecule.com The steric effects of the adjacent gem-dimethyl group (two methyl groups on the same carbon) and the other methyl substituents destabilize the transition state of the reaction, thereby reducing its rate. smolecule.com

| Factor | Influence on Reactivity of this compound |

| Steric Hindrance | Reduces the rate of nucleophilic substitution and solvolysis by impeding the approach of nucleophiles. smolecule.com |

| Electronic Effects | Electron-donating methyl groups stabilize the tertiary carbocation intermediate formed during substitution and dehydration reactions. smolecule.com |

| Ring Strain | The inherent strain of the cyclopentene ring is exacerbated by the bulky methyl groups, influencing the selectivity of certain reactions. smolecule.com |

Ene Reactions with Vicinal Tricarbonyl Systems in Cyclopentane (B165970) Frameworks

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the 'ene') and a compound with a multiple bond (the 'enophile'). This compound can potentially act as the 'ene' component. Vicinal tricarbonyl systems, such as indane-1,2,3-trione, are highly reactive 'enophiles' due to their extremely electrophilic central carbonyl group. rsc.org

In a hypothetical ene reaction, the double bond of the cyclopentenol (B8032323) and one of its allylic hydrogens would react with the central carbonyl group of the tricarbonyl system. The reaction involves the transfer of the allylic hydrogen to the carbonyl oxygen and the formation of a new carbon-carbon bond between the alkene and the carbonyl carbon. The reaction is thermally promoted and proceeds through a concerted, cyclic transition state. rsc.org The stereoselectivity of such a reaction would be largely dictated by steric factors, with the enophile likely approaching from the less hindered face of the cyclopentenol ring. rsc.org

Stereoselective and Regioselective Control in Cyclopentenol Reactions

The specific arrangement of the four methyl groups and the hydroxyl group on the cyclopentene ring exerts significant control over the outcome of its reactions.

Regioselectivity: This refers to the preference for one direction of bond making or breaking over other possible directions. In the dehydration of this compound, regioselectivity would determine the position of the new double bond, favoring the formation of the most stable conjugated diene. smolecule.com

Stereoselectivity: This is the preference for the formation of one stereoisomer over another. Due to the chiral nature and the sterically encumbered faces of the this compound molecule, reagents will preferentially attack from the less hindered side. This facial selectivity leads to the formation of a specific stereoisomer of the product. khanacademy.org

The inherent steric and electronic properties dictated by the substituent positions are key to controlling the regioselectivity and stereoselectivity in reactions involving this complex alcohol. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, chemists can map the carbon-hydrogen framework of a molecule, and through more advanced techniques like COSY and NOESY, the stereochemical arrangement of atoms can be established.

While specific, publicly available high-resolution NMR data for 1,2,2,3-tetramethylcyclopent-3-enol is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the different types of protons and their neighboring environments.

Methyl Protons: Four distinct methyl groups would be expected to give rise to singlets in the aliphatic region of the spectrum. The chemical shifts would vary depending on their position. The two methyl groups at the C2 position are geminal and diastereotopic, potentially leading to separate signals. The methyl groups at C1 and C3 would also have characteristic shifts.

Methylene (B1212753) Protons: The protons of the CH₂ group at C5 would likely appear as a multiplet, as they are diastereotopic and couple with each other and with the vinylic proton.

Vinylic Proton: The proton at C4 on the double bond would resonate in the olefinic region of the spectrum. Its coupling with the adjacent methylene protons would provide information about the ring conformation.

Hydroxyl Proton: The hydroxyl proton signal can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule.

Quaternary Carbons: The carbons at C1, C2, and C3, which are bonded to methyl groups and, in the case of C1, the hydroxyl group, would appear as singlets in the spectrum.

Methylene Carbon: The C5 carbon would be identified in the aliphatic region.

Olefinic Carbons: The sp² hybridized carbons of the double bond (C3 and C4) would have characteristic chemical shifts in the downfield region.

Stereochemical Assignment: For a complete stereochemical assignment, advanced NMR techniques would be necessary. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of the methyl groups and the hydroxyl group, which would help in assigning the relative stereochemistry at the C1 and C3 positions. The coupling constants observed in the ¹H NMR spectrum can also provide valuable information about the dihedral angles between protons, further aiding in conformational analysis. beilstein-journals.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Tetramethylcyclopentane Derivatives

| Carbon Atom | Chemical Shift (ppm) (Predicted/Example) |

| C=O | ~220 |

| C(CH₃)₂ | ~45 |

| CH₂ | ~35 |

| CH₃ | ~25 |

Note: This data is for a related ketone and serves for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chemicalbook.com This method is particularly well-suited for the analysis of volatile compounds like this compound, especially when it is a component of a complex mixture, such as an essential oil. smolecule.com

The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

Identification in Essential Oils: Research has indicated that this compound is a component of the essential oil of Arnica montana. smolecule.com In such a context, GC-MS would be the primary tool for its identification. By comparing the retention time and the mass spectrum of an unknown peak in the chromatogram of the essential oil with that of a known standard of this compound, a positive identification can be made.

Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (140.22 g/mol ). The fragmentation pattern would be characteristic of its structure. Key fragmentation pathways would likely involve the loss of a methyl group (M-15), a water molecule (M-18) from the alcohol, or other characteristic cleavages of the cyclopentene (B43876) ring. For a related compound, 1,2,2-trimethyl-3-phenyl-cyclopent-3-enol, prominent peaks are observed that can help infer the fragmentation of similar structures. nih.gov

Interactive Data Table: Example GC-MS Data for a Terpenoid from an Essential Oil

The following table illustrates the type of data obtained from a GC-MS analysis of an essential oil, which could be used to identify components like this compound.

| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) |

| 10.5 | α-Pinene | C₁₀H₁₆ | 93, 77, 91, 136 |

| 11.2 | Limonene | C₁₀H₁₆ | 68, 93, 79, 136 |

| 12.8 | Linalool | C₁₀H₁₈O | 71, 93, 55, 43 |

| Hypothetical | This compound | C₉H₁₆O | M-15, M-18, etc. |

Note: The data for α-Pinene, Limonene, and Linalool are representative of common terpenoids found in essential oils. The entry for this compound is hypothetical to illustrate its potential characterization.

Natural Occurrence and Biosynthetic Pathways of 1,2,2,3 Tetramethylcyclopent 3 Enol

Isolation from Natural Sources

The primary documented natural source of 1,2,2,3-tetramethylcyclopent-3-enol is the mountain arnica (Arnica montana L.), a plant recognized for its diverse array of secondary metabolites. nih.govmdpi.com Specifically, this compound has been successfully isolated from the essential oil derived from the achenes (seeds) of the plant. nih.govnih.govresearchgate.net

The isolation process typically involves the extraction of the essential oil from the plant material. Common methods for this extraction include steam distillation or solvent extraction. smolecule.com Following the extraction of the essential oil, the individual components are separated and identified using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the principal method employed for the characterization of the chemical constituents of A. montana achene essential oil, allowing for the positive identification of this compound. nih.govresearchgate.net

Presence in Essential Oils of Diverse Plant Species

While this compound is a known constituent of Arnica montana, its occurrence in other plant species mentioned in the initial hypothesis is not supported by available chemical analyses of their essential oils.

Arnica montana : Research has shown that this compound is present in the essential oil of A. montana achenes. In a study analyzing the essential oil from the achenes of three- and four-year-old plants, the compound was found to constitute 4.33% and 2.94% of the total oil content, respectively. nih.govnih.gov It is one of several components, including others like 2,5-dimethoxy-p-cymene, cumene, and thymol (B1683141) methyl ether, that define the chemical profile of the essential oil from this specific plant part. nih.govmdpi.com

Table 1: Percentage of this compound in Arnica montana Achene Essential Oil

| Plant Age | Percentage of this compound in Essential Oil | Reference |

| 3-year-old | 4.33% | nih.govnih.gov |

| 4-year-old | 2.94% | nih.govnih.gov |

Rosmarinus officinalis, Cotula cinerea, and Thuja koraiensis : Extensive research on the chemical composition of the essential oils from Rosemary (Rosmarinus officinalis), Cotula cinerea, and Korean thuja (Thuja koraiensis) does not indicate the presence of this compound.

Rosmarinus officinalis : Numerous studies have detailed the volatile compounds in rosemary oil, with the primary constituents typically being 1,8-cineole, camphor (B46023), and α-pinene. Variations exist based on geographical location and chemotype, but this compound is not reported as a component.

Cotula cinerea : The essential oil of this species is generally characterized by high concentrations of compounds such as thujone, camphor, and 3-carene. Comprehensive analyses have not identified this compound.

Thuja koraiensis : The essential oil of Korean thuja is predominantly composed of α-thujone and camphor, among other monoterpenes. researchgate.net Scientific literature on its chemical makeup does not list this compound as a constituent. researchgate.netnih.govdergipark.org.tr

Proposed Biosynthetic Routes to Tetramethylcyclopentenol Derivatives within Plant Metabolisms

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure as a cyclopentanoid monoterpene, its formation can be contextualized within the broader framework of terpenoid biosynthesis in plants.

Monoterpenes are C10 isoprenoids derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). academicjournals.org In plants, these precursors are primarily synthesized through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway located in the plastids. academicjournals.orgcsic.es

The biosynthesis of monoterpenes typically proceeds through the following key steps:

Formation of Geranyl Diphosphate (GPP) : One molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme GPP synthase to form the linear C10 precursor, geranyl diphosphate (GPP). youtube.com

Cyclization by Terpene Synthases (TPS) : GPP serves as the substrate for a diverse family of enzymes known as monoterpene synthases (MTSs). These enzymes catalyze complex cyclization reactions, often involving the formation of carbocation intermediates, to produce the vast array of cyclic monoterpene skeletons. nih.govneliti.com

The formation of a cyclopentanoid monoterpene like this compound from GPP would necessitate significant skeletal rearrangement. The cyclization of GPP typically leads to six-membered rings, and the formation of a five-membered ring is a less common, but known, variation in monoterpene biosynthesis. rsc.orgnih.gov

An alternative hypothesis involves its classification as an irregular monoterpene . Regular monoterpenes are formed by the standard head-to-tail linkage of two isoprene (B109036) units. Irregular monoterpenes, however, are formed from non-head-to-tail condensations. For example, the precursor to lavandulol, lavandulyl diphosphate (LPP), is synthesized via a head-to-middle condensation of two DMAPP units. nih.govnih.gov The tetramethylcyclopentane skeleton of the compound could potentially arise from such an irregular cyclization pathway, followed by enzymatic hydroxylation to yield the final alcohol. Further research, including isotopic labeling studies and the identification of specific enzymes in Arnica montana, is required to determine the exact biosynthetic route.

Synthetic Applications of 1,2,2,3 Tetramethylcyclopent 3 Enol and Its Derivatives in Organic Synthesis

1,2,2,3-Tetramethylcyclopent-3-enol as an Intermediate in Organic Synthesis for Creating More Complex Molecules

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its two key functional groups: the hydroxyl group and the double bond within the cyclopentene (B43876) ring. abo.fi The presence of four methyl groups introduces significant steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions. abo.fi

The hydroxyl group can be transformed or replaced through several standard organic reactions. For instance, it can undergo nucleophilic substitution, particularly when protonated under acidic conditions to form a better leaving group (water). The double bond is susceptible to electrophilic addition, allowing for the introduction of a wide array of functional groups across the ring. Furthermore, dehydration reactions can be induced to form diene systems, which can then participate in cycloaddition reactions. abo.fi These fundamental reactions allow chemists to use this compound as a scaffold to build more elaborate molecules.

Table 1: Key Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Functional Group Involved | Potential Transformation |

|---|---|---|

| Nucleophilic Substitution | Hydroxyl (-OH) | Conversion to halides, ethers, esters, or other functional groups. abo.fi |

| Electrophilic Addition | Alkene (C=C) | Addition of halogens, hydrogen halides, or other electrophiles to form saturated cyclopentane (B165970) derivatives. abo.fi |

Synthesis of Elaborated Spirocyclic Ethers and Complex Tricyclic Spiroalcohols from Analogues

Spirocyclic systems, where two rings share a single atom, are common motifs in bioactive natural products and pharmaceuticals. abo.finih.gov The synthesis of such structures, particularly spirocyclic ethers and complex spiroalcohols, often relies on advanced cyclization strategies using precursors analogous to this compound.

While direct synthesis from this compound is not widely documented, its structural motifs are relevant to established methods. For example, copper-catalyzed enantioselective carboetherification of 1,1-disubstituted alkenols is a powerful method for creating spirocyclic ethers in a single step with high enantiomeric excess. nih.gov This strategy forms both rings of the spirocycle concurrently, controlling the stereochemistry at the newly formed quaternary spiro-center. nih.gov

Another powerful technique involves palladium-catalyzed reactions. The Narasaka–Heck reaction, for instance, can be used to initiate a cascade cyclization of γ,δ-unsaturated oxime esters to form spirocyclic pyrrolines. nih.gov Similarly, palladium(II) acetate (B1210297) has been used to mediate the cyclization of silyl (B83357) enol ethers derived from cyclopentanones and cyclohexanones that bear unsaturated side chains, yielding spirocyclic bicycloalkenones. nih.gov These methods highlight how cyclopentane-based precursors can be elaborated into complex spiro-systems.

Table 2: Modern Synthetic Methods for Spirocycle Formation from Analogous Precursors

| Method | Catalyst/Reagent | Precursor Type | Product Type |

|---|---|---|---|

| Enantioselective Carboetherification | Copper Catalyst | 1,1-disubstituted Alkenols | Chiral Spirocyclic Ethers nih.gov |

| Narasaka–Heck/C–H Activation Cascade | Palladium(0) Catalyst | γ,δ-Unsaturated Oxime Esters | Spirocyclic Pyrrolines nih.gov |

Building Blocks for Complex Natural Product Synthesis (e.g., Necrodol and Sandalwood-like Alcohols)

Derivatives structurally related to this compound, particularly substituted trimethylcyclopentene acetaldehydes like α-campholenal, are key building blocks for synthesizing valuable natural products and fragrance compounds. researchgate.net

One notable example is the synthesis of (+)-β-necrodol, a defensive substance isolated from the burying beetle. Analogues of α-campholenal serve as starting materials for constructing the characteristic methylene-cyclopentane methanol (B129727) structure of necrodol. researchgate.net

The same family of cyclopentene aldehydes is fundamental to the fragrance industry for creating synthetic sandalwood odorants. The characteristic woody and warm scent of sandalwood is highly prized, and synthetic analogues are in high demand. Compounds such as (1'R)-2-ethyl-4-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-1-ol, derived from a trimethyl-cyclopentene acetaldehyde (B116499) precursor, exhibit desirable sandalwood and floral notes. nih.gov The specific arrangement and type of substituents on the cyclopentene ring are crucial for the olfactory properties, with minor structural changes leading to significant differences in scent profile. researchgate.netnih.gov Further modifications, such as cyclopropanation of these sandalwood-type alcohols, have been explored to create new compounds with high odor intensity and stability. researchgate.net

Table 3: Natural Products and Fragrances Synthesized from Trimethylcyclopentene Analogues

| Target Molecule | Class | Key Precursor | Reference |

|---|---|---|---|

| (+)-β-Necrodol | Natural Product (Defensive Agent) | α-Campholenal analogue | researchgate.net |

| (1'R)-2-ethyl-4-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-1-ol | Fragrance Compound | (-)-2-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-propen-1-ol | nih.gov |

Development of Novel Chiral Auxiliaries from Related Pinene Derivatives

In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical unit that directs the stereochemical outcome of a reaction, allowing for the selective formation of one enantiomer over another. nih.gov While this compound itself is not a standard chiral auxiliary, structurally related bicyclic monoterpenes, specifically pinenes, are precursors to highly effective chiral auxiliaries. nih.gov

Pinene-based derivatives, such as amino alcohols, are used to control the enantioselective addition of organometallic reagents to aldehydes. For example, a chiral ligand derived from (+)-pinene was used in the synthesis of (1S)-1-(3-methoxyphenyl)-1-propanol, achieving an 85% yield and 91% enantiomeric excess (ee). nih.gov The rigid, bicyclic structure of the pinene backbone creates a well-defined chiral environment, sterically blocking one face of the reacting center and forcing the incoming nucleophile to attack from the less hindered side. nih.gov

Other prominent chiral auxiliaries derived from natural products include those based on camphor (B46023) (camphorsultams) and pseudoephedrine. nih.gov These, like pinene derivatives, provide a robust framework for inducing chirality in a wide range of chemical transformations, including alkylations, aldol (B89426) reactions, and Michael additions. nih.gov The development of such auxiliaries is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Table 4: Performance of a Pinene-Based Chiral Auxiliary in Aldehyde Alkylation

| Aldehyde | Chiral Auxiliary Source | Product | Yield | Enantiomeric Excess (ee) |

|---|

Future Directions in 1,2,2,3 Tetramethylcyclopent 3 Enol Research

Advancements in Asymmetric Synthesis of Cyclopentenol (B8032323) Derivatives

The development of efficient and highly stereoselective methods for the synthesis of chiral cyclopentenols is a primary objective for synthetic chemists. While various strategies exist for the construction of the cyclopentene (B43876) core, achieving high levels of enantioselectivity in polysubstituted systems remains a challenge. Future advancements are expected to focus on the design and application of novel chiral catalysts and reagents.

One promising avenue is the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed asymmetric Mizoroki-Heck reactions have shown success in coupling cyclic olefins with aryl and vinyl bromides with high enantioselectivity. organic-chemistry.org The development of new phosphoramidite (B1245037) ligands for such reactions could be tailored to accommodate the steric bulk of substrates like those leading to 1,2,2,3-tetramethylcyclopent-3-enol, potentially providing a direct and efficient route to enantioenriched products. organic-chemistry.org

Organocatalysis represents another burgeoning field with immense potential. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective synthesis of α,α-disubstituted cyclopentenes. organic-chemistry.org The in situ generation of a chiral enol from an α,β-unsaturated aldehyde, followed by addition to a ketone, offers a pathway to optically active cyclopentene precursors. organic-chemistry.org Future work will likely involve the design of more robust NHC catalysts capable of facilitating the synthesis of tetrasubstituted cyclopentenol derivatives with multiple stereocenters.

Furthermore, enzymatic resolutions and biocatalytic approaches are expected to play a larger role. Lipases and other enzymes can exhibit exquisite selectivity in the acylation or deacylation of racemic alcohols, providing a green and efficient means of obtaining enantiomerically pure cyclopentenols. Research into identifying or engineering enzymes that can effectively resolve sterically hindered alcohols like this compound will be a key focus.

A summary of potential asymmetric synthetic strategies is presented in Table 1.

| Catalytic System | Reaction Type | Potential Advantages | Key Research Focus |

| Palladium/Chiral Ligand | Asymmetric Heck Reaction | High enantioselectivity, functional group tolerance. organic-chemistry.org | Design of sterically adapted phosphoramidite ligands. |

| Chiral N-Heterocyclic Carbene | Organocatalytic Annulation | Metal-free conditions, access to diverse products. organic-chemistry.org | Development of catalysts for highly substituted substrates. |

| Lipase | Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Screening and engineering of enzymes for sterically hindered alcohols. |

| Chiral Brønsted Acid/Lewis Acid | Cooperative Catalysis | Enantioselective Nazarov cyclization for cyclopentenone precursors. organic-chemistry.org | Application to the synthesis of highly substituted dienones. |

Exploration of Novel Reactivity Patterns and Transformation Strategies

Understanding and expanding the repertoire of chemical transformations of highly substituted cyclopentenols is crucial for their application in target-oriented synthesis. The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity.

Future investigations will likely explore its participation in various pericyclic reactions. For example, its use as a dienophile or diene in Diels-Alder reactions could lead to the rapid construction of complex polycyclic systems. The substitution pattern will play a critical role in controlling the regioselectivity and stereoselectivity of such cycloadditions.

Rearrangement reactions also present a fertile ground for discovery. Acid-catalyzed or transition metal-mediated rearrangements of cyclopentenol systems can lead to a variety of interesting and synthetically useful scaffolds. For instance, the vinylcyclopropane-cyclopentene rearrangement is a powerful tool for cyclopentene synthesis, and investigating analogous transformations with precursors to this compound could provide access to novel cyclopentane (B165970) derivatives. acs.org

Oxidation of the alcohol to the corresponding cyclopentenone opens up another dimension of reactivity. These enones are valuable intermediates, susceptible to conjugate additions, Michael reactions, and other transformations. nih.gov The development of selective oxidation methods that are compatible with the tetrasubstituted ring system will be an important area of study.

Table 2 outlines potential transformations and their synthetic utility.

| Reaction Class | Specific Transformation | Potential Product | Synthetic Utility |

| Cycloaddition | Diels-Alder Reaction | Polycyclic bridged systems | Rapid construction of molecular complexity. |

| Rearrangement | Acid-Catalyzed Rearrangement | Substituted cyclopentadienes or other ring systems | Access to diverse carbocyclic frameworks. |

| Oxidation | Swern or Dess-Martin Oxidation | 1,2,2,3-Tetramethylcyclopent-3-enone | Precursor for conjugate additions and other enone chemistry. nih.gov |

| Substitution | Allylic Substitution | Functionalized cyclopentenes | Introduction of new functional groups at the allylic position. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. The integration of advanced spectroscopic and computational techniques will be instrumental in elucidating the intricate details of reactions involving this compound and its derivatives.

In situ spectroscopic methods, such as ReactIR and rapid-injection NMR, will allow for the real-time monitoring of reaction progress. This can help in the identification of transient intermediates and the determination of reaction kinetics, providing valuable insights into the reaction pathway.

Computational chemistry, particularly density functional theory (DFT), will continue to be a powerful tool for modeling reaction mechanisms. rsc.org DFT calculations can be used to determine the structures and energies of reactants, transition states, and intermediates, helping to rationalize observed stereochemical outcomes and predict the feasibility of new transformations. rsc.org For example, computational studies can elucidate the role of a catalyst in lowering the activation energy of a particular step or explain the preference for one diastereomeric product over another. acs.org

The United Reaction Valley Approach (URVA) is another computational method that can provide a detailed picture of the chemical transformations occurring along the reaction path. acs.org By analyzing the curvature and direction of the reaction path, URVA can reveal "hidden" intermediates and transition states, offering a deeper understanding of the reaction mechanism. acs.org

The combination of experimental and computational data will be crucial. For instance, the characterization of a reaction intermediate by low-temperature NMR can be corroborated by DFT calculations of its structure and spectroscopic properties. This synergistic approach will provide a more complete and accurate picture of the reaction landscape. A recent study on cyclopentene-containing peptide derivatives showcased the power of combining experimental and computational methods to understand intramolecular interactions and conformational preferences. nih.govnih.gov

Table 3 highlights the application of these advanced techniques.

| Technique | Application | Information Gained | Impact on Research |

| In situ IR/NMR Spectroscopy | Real-time reaction monitoring | Identification of intermediates, kinetic data. | Optimization of reaction conditions and mechanistic elucidation. |

| Density Functional Theory (DFT) | Modeling of reaction pathways | Energies of transition states and intermediates, stereochemical predictions. rsc.org | Rational catalyst design and prediction of new reactivity. rsc.org |

| United Reaction Valley Approach (URVA) | Detailed analysis of reaction mechanisms | Identification of hidden intermediates and transition states. acs.org | Deeper understanding of factors controlling chemical reactions. acs.org |

| X-ray Crystallography | Structure determination of derivatives | Precise bond lengths, bond angles, and stereochemistry. nih.gov | Unambiguous confirmation of product structure and stereochemistry. |

Q & A

Q. How can 1,2,2,3-Tetramethylcyclopent-3-enol be reliably identified in complex mixtures like essential oils or synthetic reaction products?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching. For example, in Arnica montana achenes, this compound was identified by comparing its experimental RI (1,231) to literature RI values (1,230) and confirming via spectral libraries . Ensure calibration with internal standards (e.g., n-alkanes) to minimize retention time drift. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation in synthetic mixtures.

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Steric hindrance from the tetramethyl substituents complicates cyclization. Optimize reaction conditions (e.g., Lewis acid catalysts like BF₃·Et₂O) to promote ring closure. Monitor intermediates via thin-layer chromatography (TLC) and adjust temperature gradients during distillation to isolate the product. Safety protocols for handling flammable intermediates (e.g., cyclopentadiene derivatives) must align with OSHA guidelines .

Q. How can researchers quantify this compound in plant extracts with high accuracy?

- Methodological Answer : Employ GC with flame ionization detection (GC-FID) and a polar capillary column (e.g., DB-WAX). Calibrate using a certified reference standard. For Arnica montana, EO-3 and EO-4 extracts showed 0.8% and 1.2% concentrations, respectively, with <0.1% standard deviation . Internal standards (e.g., tetradecane) mitigate matrix effects.

Advanced Research Questions

Q. How does the reactivity of this compound differ under acidic vs. basic conditions, and what mechanistic insights exist?

- Methodological Answer : Under acidic conditions, the enol ether undergoes hydrolysis to form a ketone intermediate, while basic conditions favor elimination reactions due to deprotonation. Kinetic studies using deuterated solvents (e.g., D₂O) and monitoring via in-situ infrared (IR) spectroscopy can elucidate pathways. Stability data from safety sheets suggest sensitivity to strong oxidants, necessitating inert atmospheres .

Q. What are the key considerations for designing enantioselective syntheses of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can induce stereocontrol. Computational modeling (DFT calculations) predicts transition states to optimize enantiomeric excess (ee). Validate chiral purity via chiral GC or HPLC with a β-cyclodextrin column .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from purity variations or matrix effects. Reproduce assays (e.g., antimicrobial or anticancer tests) using standardized samples (≥98% purity by HPLC) and controlled cell lines. For Arnica montana, synergistic interactions with cumene or terpenes may explain enhanced activity in EO-4 extracts . Statistical meta-analysis of dose-response curves is critical.

Q. What advanced spectroscopic techniques are optimal for probing the conformational dynamics of this compound?

- Methodological Answer : Rotational spectroscopy (microwave) resolves ground-state conformers, while time-resolved fluorescence spectroscopy captures excited-state dynamics. Nuclear Overhauser effect (NOE) NMR experiments map spatial proximity of methyl groups, revealing steric constraints. Compare with computational models (MD simulations) to validate .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

- Methodological Answer : Use microspectroscopic imaging (ToF-SIMS or AFM-IR) to track adsorption on silica or polymer surfaces. Kinetic studies under controlled humidity show reduced volatility, impacting indoor air quality models. Cross-reference with VOC emission databases and OSHA exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.